1-Butylindoline-2-thione

Description

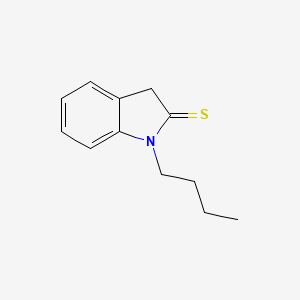

1-Butylindoline-2-thione (CAS: 112817-84-2) is a heterocyclic compound featuring a bicyclic indoline core substituted with a butyl group at the 1-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol . The compound’s structure (Figure 1) combines the aromatic indole system with a sulfur-containing functional group, enabling unique electronic and steric properties.

Properties

CAS No. |

112817-84-2 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.319 |

IUPAC Name |

1-butyl-3H-indole-2-thione |

InChI |

InChI=1S/C12H15NS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

NGMMELGMUQNMKR-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=S)CC2=CC=CC=C21 |

Synonyms |

2H-Indole-2-thione, 1-butyl-1,3-dihydro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison

Key Observations :

- Core Heterocycles: Indoline (bicyclic) vs. imidazolidine/imidazoline (monocyclic) vs. pyridine/benzimidazole (aromatic). The indoline system in this compound offers greater rigidity and extended π-conjugation compared to imidazolidine derivatives .

- Substituent Effects : The butyl group enhances lipophilicity, while hydroxyethyl (in imidazolidine) and hydroxyl (in pyrithione) increase hydrophilicity. The trifluoromethyl group in imidazoline derivatives introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) | Reactivity of Thione Group |

|---|---|---|---|---|

| This compound | Low (non-polar solvents) | Not reported | 3.8 | Moderate nucleophilicity |

| 1-(2-Hydroxyethyl)imidazolidine-2-thione | High (water, ethanol) | 160–162 | 0.5 | High (due to H-bonding) |

| Pyrithione | Moderate (DMSO, ethanol) | 140–142 | 1.2 | High (metal chelation) |

| 1-Allyl-1H-benzimidazole-2-thione | Low (chloroform) | 105–107 | 2.5 | Reactive (allyl addition) |

Key Observations :

- Solubility : The butyl group in this compound reduces solubility in polar solvents compared to hydroxyethyl-substituted analogs .

- Reactivity : The thione group’s nucleophilicity varies with substituents. Pyrithione’s hydroxyl group enhances metal-binding capacity, making it effective in antimicrobial applications .

Research Findings and Case Studies

- Synthetic Routes : this compound is synthesized via alkylation of indoline-2-thione, whereas pyrithione is prepared through cyclization of hydroxylamine derivatives .

- Stability : The trifluoromethylphenyl-substituted imidazoline-2-thione exhibits superior thermal stability (decomposition >250°C) compared to this compound, likely due to the CF₃ group’s electron-withdrawing effect .

- Biological Activity : Pyrithione’s EC₅₀ against Candida albicans is 0.5 μM, significantly lower than benzimidazole-2-thiones (EC₅₀ ~10 μM), highlighting the role of the hydroxyl group in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.